molecular formula C19H25NO3 B1385370 N-(2-Butoxybenzyl)-2,5-dimethoxyaniline CAS No. 1040688-51-4

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline

Cat. No.: B1385370
CAS No.: 1040688-51-4
M. Wt: 315.4 g/mol
InChI Key: JMRZDAOPGTUORY-UHFFFAOYSA-N
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Description

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline is a substituted aniline derivative featuring a 2,5-dimethoxy aromatic ring and a 2-butoxybenzyl group attached to the amine. The 2,5-dimethoxyaniline core is known for its electron-rich aromatic system, which enhances reactivity in electrophilic substitutions and cross-coupling reactions . Derivatives of this core are utilized in polymer synthesis, anticancer agents, and sensors due to their tunable electronic properties and functionalizability .

Properties

IUPAC Name

N-[(2-butoxyphenyl)methyl]-2,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-4-5-12-23-18-9-7-6-8-15(18)14-20-17-13-16(21-2)10-11-19(17)22-3/h6-11,13,20H,4-5,12,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRZDAOPGTUORY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1CNC2=C(C=CC(=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline typically involves the reaction of 2,5-dimethoxyaniline with 2-butoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The methoxy groups on the benzene ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst, alkylating agents like methyl iodide in the presence of a base.

Major Products Formed

    Oxidation: Quinones, nitroso compounds.

    Reduction: Amine derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-Butoxybenzyl)-2,5-dimethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity or function. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs with Varying Alkoxy and Benzyl Groups

The target compound can be compared to derivatives with modifications in the alkoxy chain or benzyl substituents (Table 1).

Compound Name Substituent Modifications Key Properties/Applications Reference ID
N-[2-(Isopentyloxy)benzyl]-2,5-dimethoxyaniline Isopentyloxy instead of butoxy Commercial availability ($284/500 mg); used in material science research
N-(2-Fluorobenzyl)-2,5-dimethoxyaniline Fluorinated benzyl group Enhanced electronic properties; potential pharmaceutical applications
N-(3-Fluorobenzyl)-2,5-dimethoxyaniline Meta-fluorine on benzyl Improved metabolic stability in drug design
(E)-N-(2,4-Dichlorobenzylidene)-2,5-dimethoxyaniline Chlorinated Schiff base derivative Crystallographically characterized (monoclinic P21/n); planar structure for conjugation studies

Key Observations :

  • Alkoxy Chain Length : The butoxy group in the target compound may offer a balance between solubility and steric effects compared to bulkier isopentyloxy analogs .
  • Fluorinated Derivatives : Fluorine substitution enhances electronegativity and bioactivity, making such analogs valuable in medicinal chemistry .
  • Schiff Base Formation : The 2,5-dimethoxyaniline core readily forms imine derivatives, enabling applications in coordination chemistry and catalysis .

Biological Activity

N-(2-Butoxybenzyl)-2,5-dimethoxyaniline is a chemical compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C19H25NO3
  • Molecular Weight : 315.41 g/mol
  • Chemical Structure : The compound features a butoxy group attached to a benzyl moiety, linked to a 2,5-dimethoxyaniline structure, which influences its biological activity.

Research into the biological activity of this compound suggests several mechanisms through which it exerts its effects:

  • Antioxidant Activity : The presence of methoxy groups in the aniline structure is known to enhance antioxidant properties, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could be relevant in cancer therapy and metabolic disorders.
  • Cell Signaling Modulation : It may interact with various signaling pathways, including those related to cellular proliferation and apoptosis.

Antitumor Activity

A significant area of interest is the antitumor potential of this compound. Studies have shown that compounds with similar structures can exhibit cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Methodology : MTS cytotoxicity assays were employed to evaluate cell viability post-treatment.
CompoundCell LineIC50 (µM)
This compoundA5496.75 ± 0.19
This compoundHCC8275.13 ± 0.97
This compoundNCI-H3584.01 ± 0.95

The above table summarizes the effective concentrations required to inhibit 50% of cell growth in various lung cancer cell lines.

Antimicrobial Activity

In addition to its antitumor properties, this compound has been investigated for antimicrobial effects:

  • Pathogens Tested : Various bacterial strains.
  • Results : The compound exhibited moderate antibacterial activity against Gram-positive bacteria.

Case Studies and Research Findings

  • Study on Antioxidant Properties :
    • A study demonstrated that compounds with similar structures could scavenge free radicals effectively, suggesting that this compound may also possess significant antioxidant capabilities.
  • In Vivo Efficacy :
    • Research involving murine models indicated that the compound could reduce tumor size when administered at specific dosages over a defined period.
  • Toxicity Profile :
    • Toxicity assessments revealed that at therapeutic doses, this compound exhibited low toxicity levels in normal cell lines compared to cancerous ones.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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